molecular formula C19H26N2O3 B6045006 4-methyl-1-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone

4-methyl-1-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone

Cat. No. B6045006
M. Wt: 330.4 g/mol
InChI Key: GPEDFMUXFBFORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MP-10 and has shown promise in a variety of applications, including as a potential treatment for addiction and as a tool for studying the mechanisms of drug action in the brain.

Mechanism of Action

The mechanism of action of MP-10 is related to its ability to bind to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the reuptake of dopamine, MP-10 can increase the amount of dopamine available in the synapse, leading to increased activation of the reward pathway and a potential reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects, including an increase in dopamine release and a reduction in the reuptake of dopamine in the brain. This compound has also been shown to have an effect on other neurotransmitters, including serotonin and norepinephrine, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MP-10 in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the mechanisms of drug action in the brain. However, there are also some limitations to using this compound, including the potential for toxicity and the need for careful handling due to its potential for abuse.

Future Directions

There are a number of future directions for research on MP-10, including further studies on its potential use as a treatment for addiction and its potential as a tool for studying the mechanisms of drug action in the brain. Other potential areas of research include the development of new compounds based on the structure of MP-10 and the investigation of its potential use in other areas of neuroscience research.

Synthesis Methods

The synthesis of MP-10 can be achieved through a multi-step process involving the reaction of several different chemical compounds. The synthesis method typically involves the use of organic solvents and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

MP-10 has been studied extensively for its potential use in scientific research, particularly in the field of addiction research. This compound has been shown to have a high affinity for the dopamine transporter, which is a key target in the development of drugs for addiction treatment. MP-10 has also been used as a tool for studying the mechanisms of drug action in the brain, particularly in relation to the reward pathway and the development of addiction.

properties

IUPAC Name

4-methyl-1-[2-[4-(3-methylphenoxy)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-14-4-3-5-17(10-14)24-16-6-8-20(9-7-16)19(23)13-21-12-15(2)11-18(21)22/h3-5,10,15-16H,6-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEDFMUXFBFORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C1)CC(=O)N2CCC(CC2)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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